7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine
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Overview
Description
7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a chemical compound with the molecular formula C14H12F6N4 and a molecular weight of 350.26 g/mol This compound is characterized by the presence of a piperazine ring and two trifluoromethyl groups attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves the reaction of 2,4-bis(trifluoromethyl)[1,8]naphthyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction Reactions: The naphthyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine Derivatives: These compounds share a similar naphthyridine core but differ in their substituents.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine contain the piperazine ring and exhibit different biological activities
Uniqueness
7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine is unique due to the presence of both the piperazine ring and the trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
7-piperazin-1-yl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N4/c15-13(16,17)9-7-10(14(18,19)20)22-12-8(9)1-2-11(23-12)24-5-3-21-4-6-24/h1-2,7,21H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADXBAHPGCGDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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